molecular formula C8H9NO3 B2549251 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid CAS No. 677762-39-9

1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Cat. No. B2549251
CAS RN: 677762-39-9
M. Wt: 167.164
InChI Key: MXHCSFDXIHKKOY-UHFFFAOYSA-N
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Description

1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a compound that is structurally related to a class of substances known for their hypoglycemic properties. These compounds are characterized by a pyridine ring that is partially saturated (dihydropyridine) and substituted with various groups that affect their biological activity.

Synthesis Analysis

The synthesis of related dihydropyridine compounds involves the preparation of nitriles through the reaction of sodium enolates, derived from ketones and ethyl formate, with cyanoacetamide. The nitriles are then hydrolyzed to yield the corresponding carboxylic acids. For instance, the synthesis of 1,2-dihydro-2-oxo-6-(2-methylpropyl)-3-pyridinecarboxylic acid, a hypoglycemic agent, follows this method . Although the exact synthesis of this compound is not detailed in the provided papers, it is likely to involve similar synthetic strategies.

Molecular Structure Analysis

The molecular structure of dihydropyridine derivatives is crucial for their biological activity. For example, the X-ray crystal structure of a nifedipine analogue, 1,4-dihydro-2,6-dimethyl-4-(2′-isopropylphenyl)-3,5-pyridine-dicarboxylic acid dimethyl ester, reveals the presence of rotameric forms and the orientation of substituents which are important for its function as a calcium channel antagonist . The structure-activity relationship is a key aspect of research in this field.

Chemical Reactions Analysis

The chemical reactions involving dihydropyridine derivatives are diverse and can lead to various analogues with different biological activities. The modifications on the pyridine ring, such as esterification, alkylation, or introduction of nitro groups, can significantly alter the properties of the compound. For example, the synthesis of 2,6-dimethyl-4-(3-nitrophenyl)-5-methoxycarbonyl-1,4-dihydropyridine-3-carboxylic acid demonstrates the versatility of reactions under phase transfer catalysis conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydropyridine derivatives are influenced by their molecular structure. The presence of different substituents can affect the compound's solubility, stability, and reactivity. These properties are essential for the compound's pharmacokinetic profile and its potential as a therapeutic agent. The papers provided do not detail the specific properties of this compound, but they do provide insights into the general characteristics of related compounds .

Scientific Research Applications

Diversity-Oriented Synthesis

1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid derivatives are used in diversity-oriented synthesis. A study demonstrated the development of a five-step synthesis process for 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides, showcasing their versatility in chemical synthesis (Baškovč et al., 2012).

Drug Precursors and Ligand Development

These compounds serve as precursors for drug development and are considered prospective ligands. A study highlighted their synthesis and potential applications in medicinal chemistry (Dotsenko et al., 2019).

Synthesis of Novel Compounds

Research has been conducted on the synthesis of new compounds using derivatives of this compound. For instance, the condensation reactions with different compounds leading to chromanone and chromenone products (El‐Shaaer et al., 2014).

Enantioselectivity Studies

These compounds are also used in studying enantioselectivity in chemical reactions. A study explored the effect of acyl chain length and branching on the enantioselectivity of Candida rugosa lipase in kinetic resolutions (Sobolev et al., 2002).

Structural and Molecular Studies

They are instrumental in understanding molecular structures and crystallography. Research involving single-crystal diffraction and spectroscopic methods shed light on the molecular structure of these compounds (Koval’ et al., 2017).

Antimicrobial Activity

Some studies have investigated the antimicrobial properties of derivatives of this compound. Research on novel derivatives showed significant to moderate antibacterial and antifungal activities (Shastri & Post, 2019).

Palladium-Catalyzed Oxidative Cyclization-Alkoxycarbonylation

These compounds are used in palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions, leading to the formation of various heterocyclic derivatives (Bacchi et al., 2005).

Microwave-Assisted Organic Reactions

They are also utilized in microwave-assisted solvent-free organic reactions for synthesizing dihydropyridine rings (Panunzio et al., 2004).

Safety and Hazards

The compound is classified as a skin irritant (Category 2) and an eye irritant (Category 2A). It may also cause respiratory irritation (STOT SE 3) . Safety precautions include avoiding inhalation and contact with skin and eyes .

properties

IUPAC Name

1,5-dimethyl-6-oxopyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5-3-6(8(11)12)4-9(2)7(5)10/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXHCSFDXIHKKOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN(C1=O)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

677762-39-9
Record name 1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
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Synthesis routes and methods

Procedure details

1,5-Dimethyl-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid methyl ester C-1 (2.60 g; 14.35 mmol) is suspended in MeOH. Sodium hydroxide (1 M solution, 45 ml; 45.00 mmol) is added and the reaction mixture is heated up to 100° C. (Drysyn, reflux) for 2 h. MeOH is removed under reduced pressure and 1N HCl (46 ml) is added to the solution, precipitation occurs. The precipitate is filtered off and dried under reduced pressure.
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